tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate
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Description
Scientific Research Applications
Synthesis as an Intermediate in Jak3 Inhibitor Production
The compound tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is crucial in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method has been developed, starting from 4-methylpyridinium and proceeding through a series of chemical reactions. The overall yield of this method reaches 80.2%, presenting advantages like easily obtained raw materials and simplicity, suitable for industrial scale-up (Chen Xin-zhi, 2011).
Application in Piperidine Derivatives Synthesis
The synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are important for producing piperidine derivatives, has been explored. These derivatives are promising synthons for creating diverse piperidine derivatives, used in various scientific and industrial applications (A. I. Moskalenko & V. Boev, 2014).
Molecular Structure and Packing
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, revealed significant insights into its molecular packing and structure, characterized by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure. Such studies are vital in understanding the physical properties of these compounds for scientific research (C. Didierjean et al., 2004).
Synthesis of Anticancer Drug Intermediates
tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized in a study. The process was optimized for high yield, demonstrating the compound's role in developing novel anticancer treatments (Binliang Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBNWIPICCWAM-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC1=O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate |
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